Octanoic acid, 3-methyl-4-oxo-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 3-methyl-4-oxo-, can be achieved through several methods. One common approach involves the oxidation of 3-methyl-4-octanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the keto group.
Another method involves the esterification of 3-methyl-4-oxooctanoic acid with an alcohol, followed by hydrolysis to yield the desired carboxylic acid. This process can be catalyzed by acids such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of octanoic acid, 3-methyl-4-oxo-, may involve the use of more efficient and scalable processes. One such method is the catalytic oxidation of 3-methyl-4-octanol using metal catalysts such as palladium or platinum. This approach offers higher yields and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, 3-methyl-4-oxo-, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids with higher oxidation states.
Reduction: Reduction of the keto group can yield the corresponding alcohol, 3-methyl-4-octanol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum for catalytic oxidation.
Major Products
Oxidation: Higher carboxylic acids.
Reduction: 3-methyl-4-octanol.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
Octanoic acid, 3-methyl-4-oxo-, has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of octanoic acid, 3-methyl-4-oxo-, involves its interaction with various molecular targets and pathways. The carboxylic acid group can donate protons, making it a Bronsted acid, while the keto group can participate in nucleophilic addition reactions. These properties enable the compound to interact with enzymes and other proteins, potentially modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Octanoic acid, 3-methyl-4-oxo-, can be compared with other similar compounds, such as:
Octanoic acid: Lacks the methyl and keto groups, making it less reactive in certain chemical reactions.
3-methyl-4-oxopentanoic acid: A shorter carbon chain, which may affect its physical and chemical properties.
Methyl acetoacetate: Contains an ester group instead of a carboxylic acid group, leading to different reactivity and applications.
The presence of the methyl and keto groups in octanoic acid, 3-methyl-4-oxo-, makes it unique and versatile for various chemical transformations and applications.
Properties
CAS No. |
59086-42-9 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-methyl-4-oxooctanoic acid |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-8(10)7(2)6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
FPRFNJXNLMZHEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(C)CC(=O)O |
Origin of Product |
United States |
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